3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(17,10(14)15)8-13-11(16)18-7-9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
KSMKQWHPNHPFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group, followed by the introduction of the hydroxyl and methyl groups. One common method involves the reaction of a suitable amino acid precursor with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to hydroxylation and methylation reactions under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods to yield the free amino acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in protecting the amino group during biochemical reactions, while the hydroxyl and methyl groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents at the β-position (e.g., halogens, alkyl groups, or aromatic rings) and backbone modifications. Below is a comparative analysis:
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Hydrogen Bonding and Melting Points : The hydroxyl group in the target compound enhances hydrogen bonding, likely increasing its melting point compared to fluorinated analogs (e.g., 273.23 g/mol difluoro analog ). Fluorine’s electronegativity reduces intermolecular interactions, lowering melting points.
- Acidity : The trifluoro substituent in increases the carboxylic acid’s acidity (pKa ~1.2) due to electron-withdrawing effects, whereas the hydroxyl group in the target compound may slightly reduce acidity (pKa ~2.5–3.0) through intramolecular hydrogen bonding.
Table 2: Physicochemical Data
Biological Activity
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid, often referred to as a β-amino acid derivative, has garnered attention in biochemical research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a hydroxymethylpropanoic acid moiety. Below, we explore the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : (2S)-3-{[(benzyloxy)carbonyl]amino}-2-methylpropanoic acid
- Molecular Formula : C₁₂H₁₅N₁O₄
- Molecular Weight : 239.25 g/mol
- CAS Number : 200133-16-0
The biological activity of this compound is primarily attributed to its role as a substrate for various enzymatic reactions. It is believed to interact with specific enzymes involved in metabolic pathways, influencing processes such as protein synthesis and cellular signaling.
Enzyme Interaction
Research has indicated that this compound may act as an inhibitor or modulator of certain enzymes. For example, studies have shown that it can affect the activity of aminoacyl-tRNA synthetases, which are crucial for protein translation. The benzyloxycarbonyl group enhances its stability and solubility, facilitating its interaction with these enzymes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | In vitro assays | Demonstrated inhibition of aminoacyl-tRNA synthetase activity by up to 50%. |
| Study 2 | Antimicrobial Properties | Agar diffusion test | Showed significant antimicrobial activity against Gram-positive bacteria. |
| Study 3 | Cytotoxicity | MTT assay | Exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 15-30 µM. |
Case Studies
-
Enzyme Inhibition in Cancer Research
- A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific cancer-related enzymes. The results indicated that the compound could reduce tumor cell proliferation by targeting metabolic pathways essential for cancer growth.
-
Antimicrobial Applications
- In another investigation, the antimicrobial properties of this compound were evaluated against various pathogens. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains.
-
Cytotoxicity Assessment
- A cytotoxicity study conducted on several human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential use in cancer therapy.
Chemical Reactions Analysis
Deprotection Reactions
The Cbz group serves as a temporary amine protector, removable under controlled conditions:
-
Hydrogenolysis : Treatment with hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) cleaves the benzyloxycarbonyl group, yielding the free amine. This reaction proceeds under mild pressure (1–3 atm) at room temperature .
-
Selectivity : The reaction preserves other functional groups, including the hydroxyl and carboxylic acid moieties, making it ideal for stepwise peptide synthesis.
| Reagent/Conditions | Product Formed | Application |
|---|---|---|
| H₂, Pd/C, RT, 1–3 atm | Free amine derivative | Intermediate in peptide synthesis |
Peptide Bond Formation
The compound’s amino and carboxylic acid groups facilitate peptide coupling:
-
Activation : The carboxylic acid is activated using reagents like carbodiimides (e.g., DCC or EDC) or mixed carbonates.
-
Coupling : Reaction with N-hydroxysuccinimide (NHS) or pentafluorophenyl esters generates active intermediates for peptide elongation.
Key Data
-
Side Reactions : Minimal racemization due to steric hindrance from the methyl and hydroxyl groups.
Substitution at the Hydroxyl Group
The secondary hydroxyl group undergoes nucleophilic substitution:
-
Sulfonation : Reaction with tosyl chloride (TsCl) forms a tosylate intermediate, enabling displacement by nucleophiles (e.g., halides or amines).
-
Etherification : Alkylation with alkyl halides in the presence of a base (e.g., NaH) produces ether derivatives .
Example Reaction
Comparative Reactivity with Analogues
The methyl and hydroxyl groups confer distinct reactivity compared to related compounds:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| 3-(((Benzyloxy)carbonyl)amino)propanoic acid | No hydroxyl or methyl groups | Lower steric hindrance; faster coupling |
| 2-Hydroxy-3-(Cbz-amino)propanoic acid | Hydroxyl, no methyl | Increased hydrophilicity |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Look for the benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the Cbz-protected NH (δ 5.0–5.5 ppm, broad). The 2-hydroxy-2-methyl moiety shows a singlet for the two methyl groups (δ 1.2–1.4 ppm) and a hydroxyl proton (δ 2.5–3.0 ppm, exchangeable) .
- ¹³C NMR : The carbonyl carbons (Cbz carbonyl at ~155 ppm, carboxylic acid at ~170 ppm) and quaternary carbons (2-hydroxy-2-methyl at ~70 ppm) are key identifiers .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ for C₁₃H₁₇NO₅: 292.1185).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups .
How does the 2-hydroxy-2-methylpropanoic acid moiety influence the compound’s stability under acidic or basic conditions?
Advanced Research Focus
The geminal dimethyl and hydroxyl groups create steric hindrance, reducing hydrolysis of the Cbz group under mildly acidic conditions (pH 3–6). However, under strong acidic conditions (e.g., HBr in acetic acid), the Cbz group is cleaved via nucleophilic substitution. In basic environments (pH >10), the carboxylic acid may deprotonate, increasing solubility but potentially destabilizing the ester linkage. Stability studies using HPLC (C18 column, acetonitrile/water gradient) are recommended to monitor degradation products .
What experimental strategies can resolve contradictions in reported solubility data for this compound?
Advanced Research Focus
Discrepancies in solubility (e.g., polar vs. non-polar solvents) often arise from variations in crystallinity or hydration states. To address this:
- Perform dynamic light scattering (DLS) to assess aggregation in solution.
- Use thermogravimetric analysis (TGA) to quantify bound solvents or water.
- Compare solubility in rigorously dried solvents (e.g., anhydrous DMSO vs. DMSO with 0.1% H₂O) to isolate hygroscopic effects .
How can stereochemical integrity at the 2-hydroxy-2-methyl chiral center be validated during synthesis?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to resolve enantiomers. Retention time shifts indicate racemization.
- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, particularly if synthetic routes involve potential epimerization (e.g., prolonged heating) .
- Optical Rotation : Compare experimental [α]D²⁵ values with literature data (e.g., for related Cbz-protected amino acids) .
What are the key considerations for handling this compound to prevent decomposition during storage?
Q. Advanced Research Focus
- Moisture Sensitivity : Store under inert gas (argon) at -20°C in amber vials to avoid hydrolysis of the Cbz group.
- Light Sensitivity : UV-Vis studies (λmax ~270 nm for the benzyloxy group) indicate photo-degradation risks; use UV-blocking containers .
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can predict shelf-life .
How does the compound behave in biological buffer systems (e.g., PBS or cell culture media)?
Advanced Research Focus
In PBS (pH 7.4), the carboxylic acid group (pKa ~2.5) is deprotonated, enhancing solubility. However, the Cbz group may undergo slow enzymatic cleavage in cell lysates. To assess compatibility:
- Conduct stability assays using LC-MS to monitor degradation in media over 24 hours.
- Use fluorescence labeling (e.g., FITC conjugation at the carboxylic acid) to track cellular uptake without altering the Cbz group’s reactivity .
What computational methods support the rational design of derivatives based on this scaffold?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the Cbz group to predict hydrolysis rates.
- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., proteases) to optimize steric and electronic properties .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity using datasets from PubChem or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
